Synthesis of potassium trifluoro[(pyrrolidin-1-yl)methyl]borate
Synthesis of potassium trifluoro[(pyrrolidin-1-yl)methyl]borate
An In-Depth Technical Guide to the Synthesis of Potassium Trifluoro[(pyrrolidin-1-yl)methyl]borate
Abstract
Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate is a pivotal reagent in contemporary organic synthesis, particularly valued within medicinal chemistry and drug development for its role as a stable, effective precursor for introducing the pyrrolidinomethyl moiety. This functional group is a common feature in a multitude of biologically active compounds. This guide provides a comprehensive, technically detailed overview of the robust and field-proven two-step synthesis of this valuable organotrifluoroborate salt. We will explore the mechanistic underpinnings of the synthetic strategy, provide a detailed, step-by-step experimental protocol, discuss critical characterization techniques, and outline essential safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Introduction
The Role of Organotrifluoroborates in Modern Drug Discovery
Potassium organotrifluoroborates have emerged as superior alternatives to their boronic acid and boronate ester counterparts in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Their enhanced stability to air and moisture, crystalline nature, and ease of handling make them exceptionally practical reagents in complex synthetic workflows.[3] The tetracoordinate boron center in organotrifluoroborates provides a "protected" form of the boronic acid, masking the reactivity of the carbon-boron bond and rendering the molecule stable to a wide array of reaction conditions that would degrade other organoboron species.[2][4] This stability allows for functional group manipulation on other parts of the molecule without disturbing the borate moiety, a significant advantage in multi-step syntheses.[1]
Potassium Trifluoro[(pyrrolidin-1-yl)methyl]borate: A Key Building Block
The (pyrrolidin-1-yl)methyl group is a prevalent structural motif in numerous pharmacologically active molecules. Its inclusion can significantly influence a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby enhancing its drug-like characteristics. Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate serves as a direct and efficient handle for installing this moiety onto aromatic and heteroaromatic cores via Suzuki-Miyaura cross-coupling, providing a powerful tool for late-stage functionalization in drug discovery programs.[5][6]
Overview of the Synthetic Approach
The synthesis of potassium trifluoro[(pyrrolidin-1-yl)methyl]borate is most reliably achieved through a standardized two-step process.[5][7] This strategy involves:
-
N-Alkylation: Nucleophilic substitution of a halomethylboronate ester with pyrrolidine to form the key C-N bond and generate an aminomethyl boronate ester intermediate.
-
Fluorination: Conversion of the intermediate boronate ester into the final, stable potassium trifluoro[(pyrrolidin-1-yl)methyl]borate salt using potassium hydrogen difluoride (KHF₂).
This approach avoids the challenges associated with direct, one-pot syntheses for secondary aminomethyltrifluoroborates, which have proven to be largely unsuccessful.[7][8]
Mechanistic Rationale and Strategy
The Vedejs-Molander Approach to Potassium Organotrifluoroborates
The conversion of boronic acids or their esters to the corresponding trifluoroborate salts using potassium hydrogen difluoride (KHF₂) is a cornerstone of modern organoboron chemistry, largely pioneered by Vedejs and extensively developed by Molander.[9] The reaction proceeds by the displacement of the hydroxyl (from boronic acids) or alkoxyl (from boronate esters) groups on the trivalent boron atom with fluoride ions.[9] The use of KHF₂ is critical; it acts as a convenient, solid source of both fluoride (F⁻) and hydrofluoric acid (HF), the latter of which facilitates the protonolysis of the B-O bonds, enabling efficient substitution by fluoride.[3][9] The resulting tetracoordinate [R-BF₃]⁻ anion is stabilized as its potassium salt, which typically precipitates from the reaction medium as a stable, crystalline solid.[10]
Two-Step Synthesis: Causality Explained
The decision to employ a two-step sequence is rooted in controlling reactivity and maximizing yield.
-
Step 1: N-Alkylation of a Boronate Ester: The synthesis commences with a stable, commercially available halomethylboron species, typically iodomethylpinacolboronate. Pyrrolidine, acting as a secondary amine nucleophile, displaces the iodide in a standard Sɴ2 reaction. Using a boronate ester at this stage is crucial. The pinacol ester provides steric bulk and electronic stabilization to the boron atom, preventing undesired side reactions and ensuring the integrity of the C-B bond throughout the alkylation process.
-
Step 2: Conversion to the Trifluoroborate: Once the aminomethyl boronate ester is formed, the pinacol group is exchanged for three fluoride atoms. This transformation is not merely a change of ligands; it fundamentally alters the compound's properties. The resulting trifluoroborate salt is significantly more stable than the boronate ester intermediate, particularly towards purification techniques like chromatography and long-term storage.[1][2] The precipitation of the potassium salt from the reaction mixture provides a simple and effective method of purification.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of secondary aminomethyltrifluoroborates.[5][7][8]
Materials and Equipment
-
Reagents: Pyrrolidine, iodomethylpinacolboronate, potassium hydrogen difluoride (KHF₂), acetonitrile (CH₃CN), methanol (MeOH), diethyl ether (Et₂O), and deionized water.
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, ice-water bath, rotary evaporator, Büchner funnel, and standard laboratory glassware. All operations should be conducted in a certified chemical fume hood.
Step 1: Synthesis of the Boronate Ester Intermediate
(N-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine)
-
To a round-bottom flask charged with a magnetic stir bar and dissolved iodomethylpinacolboronate (1.0 equiv) in acetonitrile, add pyrrolidine (2.2 equiv).
-
Stir the reaction mixture at room temperature for 12-18 hours. The progress can be monitored by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess pyrrolidine.
-
The resulting crude residue, containing the desired boronate ester intermediate, can often be used directly in the next step without further purification.
Step 2: Conversion to Potassium Trifluoro[(pyrrolidin-1-yl)methyl]borate
-
Dissolve the crude boronate ester intermediate from Step 1 in methanol (approx. 0.5 M).
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (approx. 4.0 equiv). Caution: KHF₂ is corrosive and releases HF in the presence of acid or water.[10] Handle with extreme care using appropriate PPE.
-
Cool the methanol solution of the boronate ester to 0 °C using an ice-water bath.
-
Slowly add the aqueous KHF₂ solution to the cooled methanol solution over 10-15 minutes. A white precipitate should begin to form.
-
Allow the resulting slurry to stir at room temperature for 1-2 hours to ensure complete conversion.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Collect the white solid precipitate by vacuum filtration through a Büchner funnel.
-
Wash the filter cake sequentially with cold methanol and then diethyl ether to remove any remaining impurities.
-
Dry the resulting white crystalline solid under high vacuum to yield the final product, potassium trifluoro[(pyrrolidin-1-yl)methyl]borate.
Synthetic Workflow Diagram
Caption: Two-step synthesis of potassium trifluoro[(pyrrolidin-1-yl)methyl]borate.
Characterization and Quality Control
Ensuring the identity and purity of the synthesized potassium trifluoro[(pyrrolidin-1-yl)methyl]borate is critical for its successful application in subsequent reactions.
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum provides definitive structural confirmation. Expect to see characteristic peaks corresponding to the protons on the pyrrolidine ring and the methylene bridge (-CH₂-) connecting the nitrogen to the boron atom.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
¹¹B NMR: This is a crucial technique for organoboron compounds. A successful conversion from the boronate ester to the trifluoroborate is indicated by a shift in the boron signal. The trifluoroborate salt typically appears as a quartet (due to coupling with the three fluorine atoms) in a characteristic region of the spectrum.
-
¹⁹F NMR: The fluorine NMR spectrum should show a single resonance for the three equivalent fluorine atoms, confirming the formation of the -BF₃ group.
Physical Properties
-
Melting Point: The compound is a crystalline solid with a defined melting point, which serves as a good indicator of purity.[11] A sharp melting range suggests a pure compound. The reported melting point is 85-87 °C.[11][12]
-
Appearance: The final product should be a white to off-white crystalline solid.[11]
Data Summary Table
| Property | Value |
| CAS Number | 888711-53-3[12][13] |
| Molecular Formula | C₅H₁₁BF₃KN |
| Molecular Weight | 192.05 g/mol |
| Appearance | White to off-white solid[11] |
| Melting Point | 85-87 °C[11][12] |
Safety and Handling
Hazard Identification
-
Potassium Trifluoro[(pyrrolidin-1-yl)methyl]borate: Classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).
-
Potassium Hydrogen Difluoride (KHF₂): Highly corrosive and toxic. It can cause severe burns upon skin contact. In the presence of moisture or acid, it can release hydrogen fluoride (HF) gas, which is extremely toxic and corrosive.[10]
-
Iodomethylpinacolboronate: Handle with care as with all alkyl halides.
-
Solvents: Acetonitrile, methanol, and diethyl ether are flammable and have associated inhalation hazards.
Engineering Controls and Personal Protective Equipment (PPE)
-
All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dusts and vapors.[14]
-
An eyewash station and safety shower must be readily accessible.[14]
-
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[14]
-
Skin Protection: Chemical-resistant gloves (nitrile is a suitable choice) and a fully buttoned laboratory coat.[14]
-
Respiratory Protection: An N95 respirator or higher may be required when handling the powder outside of a fume hood.[14]
-
Spill and Waste Management
-
Spills: In case of a small spill, cover with a dry, inert absorbent material like sand or vermiculite.[14] Avoid using combustible materials. Collect the absorbed material into a sealed container for proper disposal.
-
Waste Disposal: All chemical waste must be disposed of according to local, state, and federal regulations. Place waste in clearly labeled, sealed containers.
Conclusion and Future Perspectives
The two-step synthesis outlined in this guide represents a reliable and scalable method for producing high-purity potassium trifluoro[(pyrrolidin-1-yl)methyl]borate. The procedure's success hinges on a sound mechanistic strategy that leverages the stability of a boronate ester intermediate for the C-N bond formation, followed by a robust conversion to the exceptionally stable and easy-to-handle trifluoroborate salt. As a key building block for introducing a common pharmacophore, this reagent will continue to be an indispensable tool for researchers and scientists in the field of drug discovery, enabling the rapid generation of novel molecular entities with potentially enhanced therapeutic properties.
References
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Molander, G. A., & Shin, I. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 14(17), 4458–4461. [Link]
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Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
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Organic Syntheses. (n.d.). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Retrieved from [Link]
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Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic letters, 13(15), 3956–3959. [Link]
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Molander, G. A., & Shin, I. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic letters, 14(17), 4458–4461. [Link]
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Organic Chemistry Portal. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. [Link]
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